3-Dimethylaminomethylkhellin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

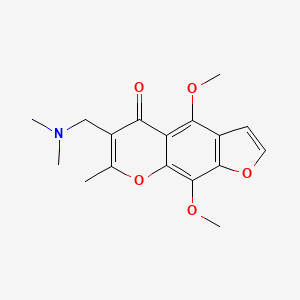

3-Dimethylaminomethylkhellin, also known as this compound, is a useful research compound. Its molecular formula is C17H19NO5 and its molecular weight is 317.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Applications

Anticancer Activity

3-Dimethylaminomethylkhellin has been investigated for its anticancer properties. A notable study evaluated its effects on breast cancer models, demonstrating significant apoptosis induction in cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy agents. The compound's mechanism appears to involve the disruption of cellular processes that lead to cancer cell survival and proliferation.

Antimicrobial Properties

The compound has also been tested for its antimicrobial efficacy against multi-drug resistant bacterial strains. In a focused study, it showed effective inhibition of growth in these resistant strains, highlighting its potential as an alternative treatment option in an era of increasing antibiotic resistance.

Case Study 1: Cancer Treatment

- Objective : Evaluate the anticancer effects in breast cancer models.

- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells. The compound was effective at low concentrations, suggesting a favorable therapeutic index.

Case Study 2: Infection Control

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Showed effective inhibition of growth in multi-drug resistant strains, indicating potential for development as an antimicrobial agent.

Data Tables

| Application Area | Findings | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in breast cancer cells | |

| Antimicrobial Efficacy | Inhibits growth of multi-drug resistant bacteria | |

| Mechanism of Action | Cell cycle arrest at G2/M phase |

Future Research Directions

Ongoing research is necessary to explore the full therapeutic potential of this compound. Key areas for future investigation include:

- In Vivo Studies : More comprehensive animal studies to evaluate the safety and efficacy of the compound in living organisms.

- Combination Therapies : Investigating the effects of combining this compound with other anticancer or antimicrobial agents to enhance therapeutic outcomes.

- Mechanistic Studies : Detailed mechanistic studies to understand how this compound interacts with biological targets at the molecular level.

Q & A

Basic Research Question: How can researchers optimize the synthesis of 3-Dimethylaminomethylkhellin to improve yield and purity?

Methodological Answer:

- Experimental Design: Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, employ a fractional factorial design to identify critical factors affecting yield .

- Characterization: Validate purity via HPLC coupled with UV-Vis spectroscopy (λ = 280–320 nm) and confirm structural integrity using 1H/13C NMR, ensuring alignment with IUPAC-referenced spectral libraries .

- Yield Optimization: Monitor intermediates via TLC and isolate by column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Report yields as mean ± SD across triplicate trials .

Advanced Research Question: What mechanistic insights explain this compound’s bioactivity in vitro?

Methodological Answer:

- Target Identification: Perform kinase inhibition assays (e.g., radiometric or fluorescence-based) against a panel of 50+ kinases. Prioritize targets with IC50 < 1 µM and validate via SPR (surface plasmon resonance) for binding kinetics .

- Pathway Analysis: Use RNA-seq or phosphoproteomics to map downstream signaling perturbations. Cross-reference with KEGG/Reactome databases to identify enriched pathways (e.g., MAPK/ERK) .

- Data Contradictions: If conflicting activity profiles arise (e.g., high in vitro vs. low cellular efficacy), assess membrane permeability via PAMPA or Caco-2 assays and adjust for protein binding using equilibrium dialysis .

Basic Research Question: What analytical techniques are critical for characterizing this compound’s physicochemical properties?

Methodological Answer:

- Solubility/Stability: Use shake-flask method (pH 1–7.4 buffers) with quantification via LC-MS. For stability, conduct forced degradation studies (40°C/75% RH, UV light) and track degradation products .

- LogP Determination: Employ reversed-phase HPLC (C18 column) with isocratic elution, calibrated against standard compounds with known logP values .

- Crystallography: Grow single crystals via slow evaporation (acetonitrile/water) and resolve structure via X-ray diffraction (Mo-Kα radiation, 100 K). Deposit CIF files in Cambridge Structural Database .

Advanced Research Question: How can researchers resolve discrepancies in reported IC50_{50}50 values for this compound across studies?

Methodological Answer:

- Assay Standardization: Compare protocols for ATP concentration (e.g., 1 mM vs. 10 µM), pre-incubation time, and detection methods (e.g., luminescence vs. fluorescence). Normalize data to reference inhibitors (e.g., staurosporine) .

- Meta-Analysis: Aggregate datasets from ChEMBL or PubChem, applying mixed-effects models to account for inter-lab variability. Highlight outliers via Grubbs’ test (α = 0.05) .

- Validation: Reproduce key assays in a centralized lab with SOPs and orthogonal readouts (e.g., SPR vs. enzymatic activity) .

Basic Research Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, ASTM F2100 Level 2 masks, and chemically resistant lab coats. Use fume hoods for weighing and synthesis .

- Waste Management: Segregate organic waste (e.g., reaction solvents) in halogenated vs. non-halogenated containers. Neutralize acidic/basic residues before disposal .

- Emergency Procedures: Maintain spill kits with vermiculite and 10% sodium bicarbonate solution. Train personnel on SDS sections 4 (First Aid) and 5 (Firefighting) .

Advanced Research Question: How can computational modeling predict this compound’s off-target interactions?

Methodological Answer:

- Docking Studies: Use AutoDock Vina with flexible side chains in binding pockets (PDB: 2JDO, 3QNK). Validate poses via MD simulations (GROMACS, 100 ns) to assess stability .

- QSAR Modeling: Curate a dataset of 50+ analogs with reported IC50 values. Train a Random Forest model on descriptors like topological polar surface area (TPSA) and H-bond acceptors .

- False Positives: Apply PAINS filters (e.g., pan-assay interference substructures) and confirm predictions via counter-screening in redox/promiscuity assays (e.g., glutathione or serum albumin binding) .

Basic Research Question: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:

- Storage Conditions: Store lyophilized powder under argon at -20°C in amber vials. For solutions, use anhydrous DMSO (≤0.1% H2O) and aliquot to avoid freeze-thaw cycles .

- Stability Monitoring: Perform accelerated stability testing (25°C/60% RH) with monthly LC-MS checks for degradation (e.g., demethylation or oxidation products) .

Advanced Research Question: How do structural modifications to this compound affect its selectivity for kinase targets?

Methodological Answer:

- SAR Exploration: Synthesize derivatives with substitutions at the dimethylamino or khellin moieties. Test against kinase panels and cluster activities via hierarchical clustering .

- Binding Mode Analysis: Compare co-crystal structures of analogs (e.g., 3-Å resolution) to identify critical H-bonds or hydrophobic interactions. Mutagenesis studies (e.g., Ala-scanning) confirm residue contributions .

- Selectivity Index: Calculate ratios (IC50 primary target / IC50 off-targets). Prioritize analogs with indices >100 .

Basic Research Question: How should researchers design dose-response studies for this compound in cellular models?

Methodological Answer:

- Dose Range: Use 10 concentrations (e.g., 0.1 nM–100 µM) in logarithmic increments. Include vehicle controls (e.g., 0.1% DMSO) .

- Viability Assays: Combine MTT/XTT with apoptosis markers (Annexin V/PI). Normalize data to untreated cells and fit curves using four-parameter logistic models .

Advanced Research Question: What pharmacokinetic parameters must be assessed to advance this compound to in vivo studies?

Methodological Answer:

- ADME Profiling: Measure plasma protein binding (equilibrium dialysis), microsomal stability (NADPH-supplemented rat/human liver microsomes), and CYP inhibition (fluorogenic substrates) .

- Pharmacokinetics (PK): Conduct single-dose IV/oral studies in rodents. Calculate AUC, Cmax, t1/2, and bioavailability using non-compartmental analysis (WinNonlin) .

特性

分子式 |

C17H19NO5 |

|---|---|

分子量 |

317.34 g/mol |

IUPAC名 |

6-[(dimethylamino)methyl]-4,9-dimethoxy-7-methylfuro[3,2-g]chromen-5-one |

InChI |

InChI=1S/C17H19NO5/c1-9-11(8-18(2)3)13(19)12-14(20-4)10-6-7-22-15(10)17(21-5)16(12)23-9/h6-7H,8H2,1-5H3 |

InChIキー |

LKSWKTLOMOXIKO-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=O)C2=C(C3=C(C(=C2O1)OC)OC=C3)OC)CN(C)C |

同義語 |

3-DAMK 3-dimethylaminomethylkhellin 3-dimethylaminomethylkhellin hydrochloride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。